![molecular formula C14H27NO4 B588486 Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate CAS No. 1246816-46-5](/img/structure/B588486.png)
Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate
Overview
Description
“Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate” is a chemical compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a tert-butoxycarbonyl group and a methylhexanoate group . The InChI key for this compound is HTQMBOWAEPNWLI-IUCAKERBSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is facilitated by flow microreactor systems .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 286.33 . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Asymmetric Synthesis of Pregabalin Precursors
This compound is used in the asymmetric bioreduction of β-cyanoacrylate esters to provide a biocatalytic route to precursors for GABA analogues, such as pregabalin . The stereochemical outcome can be controlled by substrate-engineering through size-variation of the ester moiety .
Active Ingredient in Lyrica
Pregabalin [(S)-3-aminomethyl-5-methylhexanoic acid], the active ingredient in Lyrica, is a β-substituted γ-amino acid belonging to the class of drugs known as GABA analogues . This compound is used in the manufacture of pregabalin .
Enantioselective Enzymatic Synthesis
This compound is used in the improved enantioselective enzymatic synthesis of (S)-Pregabalin .
Direct Introduction of the tert-butoxycarbonyl Group
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This compound plays a crucial role in this process .
High Temperature Boc Deprotection
A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This compound is used in this process .
Analytical Reference Standard
This compound is an analytical reference standard that is a methyl ester form of pregabalin . This product is intended for research and forensic applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary target of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, also known as Pregabalin, is the alpha-2-delta site in the brain . This site is involved in the transmission of pain signals from damaged nerves in the body .
Mode of Action
Pregabalin binds to the alpha-2-delta site with great affinity, which results in a decrease in the release of several neurotransmitters that are calcium-dependent, such as Glutamate . As it is classified as a gamma-aminobutyric acid (GABA) analogue, this leads to an increase in GABA in the brain, resulting in associated neuropathic pain reduction, and subsequent anxiolytic and anti-convulsive effects .
Biochemical Pathways
The chemoenzymatic process involving biocatalytic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE, 1) has been the most competitive and attractive route for Pregabalin . The stereochemical outcome could be controlled by substrate-engineering through size-variation of the ester moiety .
Pharmacokinetics
After oral ingestion, Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . These properties impact the bioavailability of the drug, ensuring that a significant proportion of the ingested dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The binding of Pregabalin to the alpha-2-delta site leads to a decrease in the release of several neurotransmitters, resulting in a reduction of pain signals transmitted by damaged nerves . This results in the alleviation of symptoms in conditions such as epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Action Environment
The synthesis stages of Pregabalin have been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents . The use of appropriate solvents and compounds in the synthesis process can lead to a straightforward and applicable method, improving the yield of the final product .
properties
IUPAC Name |
methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFUUDWGCXJPV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747246 | |
Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
CAS RN |
1246816-46-5 | |
Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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